5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
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Overview
Description
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-pyrrolo[3,2-b]pyridine with a methylating agent and a cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: A closely related compound with similar structural features.
5-chloro-1H-pyrazolo[4,3-b]pyridine: Another compound with a similar pyridine-pyrrole fused ring system.
Uniqueness
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H6ClN3 |
---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
5-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-5-6(4-11)9-7(13)2-3-8(10)12-9/h2-3,5H,1H3 |
InChI Key |
SWAGZFZIFNKVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=N2)Cl)C#N |
Origin of Product |
United States |
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